4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-2-25-17-9-7-16(8-10-17)22-12-15(11-18(22)23)21-19(24)13-3-5-14(20)6-4-13/h3-10,15H,2,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPHWMXFJYEUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
Molecular Architecture
4-Bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide integrates three distinct domains:
- Pyrrolidinone Ring : A five-membered lactam providing conformational rigidity and serving as the central scaffold.
- 4-Ethoxyphenyl Group : An aromatic system with an ethoxy substituent (-OCH2CH3) that enhances lipophilicity and metabolic stability.
- 3-Bromobenzamide : A brominated aromatic moiety enabling electrophilic substitution reactions and conferring potential bioactivity.
Table 1: Molecular Properties
Synthetic Routes for 4-Bromo-N-[1-(4-Ethoxyphenyl)-5-Oxopyrrolidin-3-yl]Benzamide
Pyrrolidinone Ring Formation
The synthesis begins with the cyclization of γ-aminobutyric acid derivatives under acidic conditions. Hydrochloric acid (HCl) catalyzes the intramolecular lactamization, yielding the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine intermediate. Key parameters include:
- Reaction Conditions : Reflux in HCl for 6 hours.
- Yield : 78% after purification via recrystallization.
The mechanism involves protonation of the carboxylic acid group, followed by nucleophilic attack by the amine, culminating in water elimination and lactam ring closure.
Amide Bond Coupling
The pyrrolidinone amine undergoes amidation with 3-bromobenzoic acid using ethylcarbodiimide hydrochloride (EDCI) as the coupling agent:
- Reagents : EDCI (1.2 equivalents), dichloromethane (DCM) solvent.
- Conditions : Room temperature for 12 hours.
- Yield : 65% after column chromatography.
EDCI activates the carboxylic acid to form an active ester intermediate, which reacts with the pyrrolidinone amine to furnish the target amide.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrochloric acid, reflux, 6 hours | 78 |
| Amide Coupling | Ethylcarbodiimide hydrochloride, dichloromethane, room temperature, 12 hours | 65 |
Alternative Preparation Methodologies
Cyanuric Chloride-Assisted Cyclodehydration
Cyanuric chloride facilitates cyclodehydration reactions in benzoxazinone syntheses, enabling lactam formation at ambient temperatures. Although untested for this specific pyrrolidinone, such conditions (e.g., DMF solvent, 0°C to room temperature) could potentially optimize ring-closure steps.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1650 cm⁻¹ (lactam C=O) provide functional group verification.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 403.1 (M+H)+, consistent with the molecular formula C19H20BrN2O3.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds structurally related to 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide may exhibit antiviral properties. For instance, studies on similar compounds have demonstrated their ability to inhibit the entry of filoviruses such as Ebola and Marburg viruses, suggesting that modifications to the benzamide structure could lead to effective therapeutic agents against these viral infections .
Antitumor Potential
The compound's structural characteristics may also lend themselves to antitumor applications. Investigations into related benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. The interaction of these compounds with specific cellular targets can modulate pathways involved in tumor growth and metastasis .
Case Study 1: Antiviral Screening
In a study focusing on the optimization of 4-(aminomethyl)benzamides as inhibitors of filovirus entry, several derivatives were synthesized and tested against wild-type Ebola virus strains. One compound demonstrated EC50 values below 10 μM, indicating strong antiviral activity. This suggests that the structural framework of 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide could be optimized similarly for enhanced efficacy against viral infections .
Case Study 2: Antitumor Activity
Another research effort explored the synthesis of various benzamide derivatives for their cytotoxic effects on cancer cell lines. Compounds with similar structural motifs showed significant activity against human cancer cells, leading to further investigation into their mechanisms of action and potential therapeutic applications in oncology .
Summary of Applications
| Application Area | Description |
|---|---|
| Antiviral Activity | Potential as an inhibitor of filovirus entry; optimization may enhance efficacy against Ebola/Marburg viruses. |
| Antitumor Potential | Structural modifications could lead to compounds with significant cytotoxic effects on cancer cells. |
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Benzamide Analogs
Compounds 5–8 in are close analogs with varying alkoxy substituents (methoxy, ethoxy, propoxy, isopropoxy) on the phenyl ring. Key differences include:
- Steric Hindrance : Isopropoxy (8 ) introduces branching, which may reduce conformational flexibility compared to the ethoxy group in the target compound .
- Metabolic Stability : Ethoxy (target) and methoxy (5 ) groups are more susceptible to oxidative metabolism than bulkier substituents like isopropoxy.
Heterocyclic Core Modifications
- Thieno-Pyrazole Derivatives (): The compound 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide replaces the pyrrolidinone with a sulfur-containing thieno-pyrazole system. This substitution likely enhances π-π stacking interactions due to the aromatic thiophene ring but may reduce solubility due to increased hydrophobicity .
Halogenated and Fluorinated Analogs
- Trifluoropropoxy-Benzamide () : The compound 4-bromo-N-(2,6-difluorophenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide incorporates trifluoromethyl and difluorophenyl groups, significantly enhancing metabolic stability and electronegativity. Its LC-MS data (m/z = 424 [M+H]+) suggest a higher molecular weight than the target compound, impacting pharmacokinetics .
- Bromo-Substituted Biphenyl Analogs () : Compound A9 (4-bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide) features a biphenyl system with a furan substituent, increasing rigidity and π-system surface area for target engagement .
Key Research Findings
- Alkoxy Chain Impact : Ethoxy substituents balance electronic effects and metabolic stability better than smaller (methoxy) or bulkier (propoxy) groups .
- Heterocyclic Influence: Pyrrolidinone cores (target) offer conformational flexibility, whereas thieno-pyrazole () or pyrazolo-pyridine () systems prioritize target specificity .
- Halogenation Effects : Bromine improves hydrophobic interactions, while fluorine enhances electronegativity and stability (e.g., ’s trifluoropropoxy group) .
Biological Activity
4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bromine atom, an ethoxyphenyl group, and a pyrrolidinone moiety attached to a benzamide core. Its molecular formula is with a molecular weight of approximately 403.3 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
| Molecular Formula | C19H19BrN2O3 |
| Molecular Weight | 403.3 g/mol |
| CAS Number | 905659-34-9 |
The biological activity of 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound is believed to modulate the activity of enzymes and receptors, influencing various cellular processes.
Research indicates that it may exert antimicrobial and anticancer effects by binding to critical proteins involved in these pathways, although detailed studies are still required to elucidate the exact mechanisms involved.
Antimicrobial Activity
Preliminary studies have indicated that compounds structurally similar to 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide exhibit promising antimicrobial properties. For instance, derivatives containing similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In vitro studies have demonstrated that the compound may possess anticancer properties. Research involving related benzamide derivatives has shown significant cytotoxicity against various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Anticancer Screening : A study evaluated several benzamide derivatives for their anticancer activity using the Sulforhodamine B (SRB) assay. Compounds similar to 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide displayed notable inhibition of cell proliferation in MCF7 cells, suggesting potential as therapeutic agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to investigate the binding affinity of related compounds with target receptors. These studies suggest that the compound could effectively interact with protein targets involved in cancer progression .
- Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial efficacy of benzamide derivatives against a range of pathogens. Results indicated that compounds with similar structural features exhibited significant antibacterial activity, supporting further exploration into their therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step protocols, typically starting with the functionalization of the pyrrolidinone core. Critical steps include:
- Bromination : Selective bromination at the benzene ring (e.g., using N-bromosuccinimide under controlled temperatures) .
- Amide Coupling : Condensation of 4-bromobenzoic acid derivatives with the pyrrolidin-3-amine intermediate using coupling agents like HATU or EDCI in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Reaction yields depend on temperature control (e.g., 0–5°C for bromination to avoid side products) and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Answer : Key methods include:
- X-ray Crystallography : Resolves the 3D arrangement of the pyrrolidinone and ethoxyphenyl moieties, confirming stereochemistry (e.g., C=O orientation at the 5-position) .
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH and δ 4.02 ppm for OCH) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 443.08 for CHBrNO) .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity studies of analogs?
- Answer : Discrepancies in IC values across studies often arise from:
- Assay Variability : Normalize results using positive controls (e.g., cisplatin for cytotoxicity) and standardized protocols (e.g., MTT assay incubation times) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the benzamide para-position to enhance binding affinity to kinase targets, resolving conflicting potency reports .
- Computational Validation : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with EGFR’s Lys745), reconciling divergent experimental outcomes .
Q. How can reaction pathways be optimized using computational methods?
- Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates:
- Energy Profiles : Identify rate-limiting steps (e.g., amide bond formation requires overcoming a 25 kcal/mol barrier) .
- Solvent Effects : COSMO-RS simulations suggest THF improves reaction efficiency over DCM due to better stabilization of polar intermediates .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). LC-MS monitors degradation products (e.g., hydrolysis of the ethoxy group at pH < 3) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, critical for storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
